

# Selective flotation of sulfide minerals using Potassium N-methyldithiocarbamate

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## Compound of Interest

Compound Name: *Potassium N-methyldithiocarbamate*

CAS No.: *137-41-7*

Cat. No.: *B085712*

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Application Note: Selective Flotation of Sulfide Minerals using **Potassium N-Methyldithiocarbamate** (PMDTC)

## Executive Summary & Chemical Context

**Potassium N-methyldithiocarbamate** (PMDTC) (CAS: 137-41-7), often recognized in agriculture as Metam Potassium, serves a distinct and advanced role in sulfide mineral flotation. Unlike the more common xanthates or dialkyl dithiocarbamates, PMDTC belongs to the mono-alkyl dithiocarbamate class.

This structural distinction confers two critical properties:

- **Enhanced Selectivity:** The secondary amine structure allows for hydrogen bonding interactions and a compact adsorption footprint, often favoring galena (PbS) and chalcopyrite (CuFeS<sub>2</sub>) over pyrite (FeS<sub>2</sub>).
- **pH Sensitivity:** Unlike dialkyl variants, PMDTC is highly sensitive to acidic environments, decomposing into Methyl Isothiocyanate (MITC). This requires strict alkalinity protocols.

Target Audience: Metallurgists, Process Engineers, and Surface Chemists.

## Mechanism of Action

The efficacy of PMDTC is driven by the chemisorption of the dithiocarbamate anion ( ) onto metal-deficient sulfide surfaces.

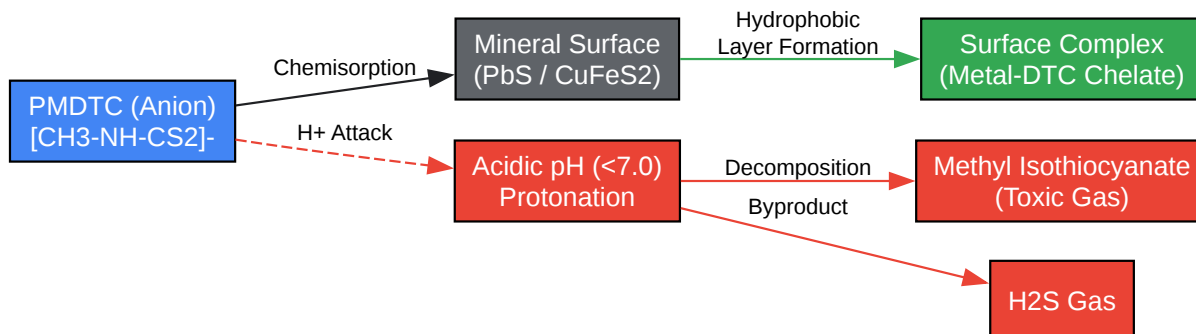
## Adsorption Pathway

The anionic head group forms a bidentate chelate with surface metal ions (Pb, Cu, Zn). The mono-methyl tail provides hydrophobicity. Because the alkyl chain is short and the head group is capable of hydrogen bonding (via the N-H proton), the collector exhibits weaker collective hydrophobicity than xanthates, which paradoxically increases selectivity by preventing the "over-collection" of gangue sulfides like pyrite.

## Stability & Decomposition (Critical)

- Alkaline Medium (pH > 9.5): Stable anion.
- Acidic Medium (pH < 7.0): Rapid decomposition into Methyl Isothiocyanate (MITC) and Hydrogen Sulfide ( ).

DOT Diagram: PMDTC Adsorption & Decomposition Pathways



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Caption: Figure 1. Dual pathway of PMDTC. Green path indicates successful flotation; Red path indicates decomposition in acidic media.

## Experimental Protocols

### Protocol A: Fresh Synthesis of PMDTC Solution (Lab Scale)

Rationale: Commercial Metam Potassium is often sold as a fumigant with impurities. For high-precision flotation research, fresh synthesis is recommended to ensure molar accuracy.

Safety Warning: Perform in a fume hood. Carbon Disulfide (

) is highly flammable and toxic.

- Reagents:
  - Methylamine ( ), 40% aq. solution.
  - Carbon Disulfide ( ), reagent grade.
  - Potassium Hydroxide ( ), pellets.
  - Ethanol (absolute).
- Procedure:
  - Step 1: Dissolve 0.1 mol KOH in 50 mL ethanol in a round-bottom flask. Chill to  $<10^{\circ}\text{C}$  in an ice bath.
  - Step 2: Add 0.1 mol Methylamine solution slowly under stirring.
  - Step 3: Dropwise add 0.1 mol

while maintaining temperature  $<15^{\circ}\text{C}$ . The reaction is exothermic.

- Step 4: Stir for 2 hours. A white/pale yellow precipitate (PMDTC) will form.
- Step 5: Filter, wash with cold ether, and vacuum dry.
- Storage: Store in a desiccator. Prepare fresh 1% aqueous solutions daily.

## Protocol B: Micro-Flotation Test (Galena vs. Pyrite)

Objective: Determine the Separation Efficiency (SE) of PMDTC compared to Potassium Ethyl Xanthate (PEX).

Equipment: Hallimond Tube or Denver D-12 Flotation Cell.

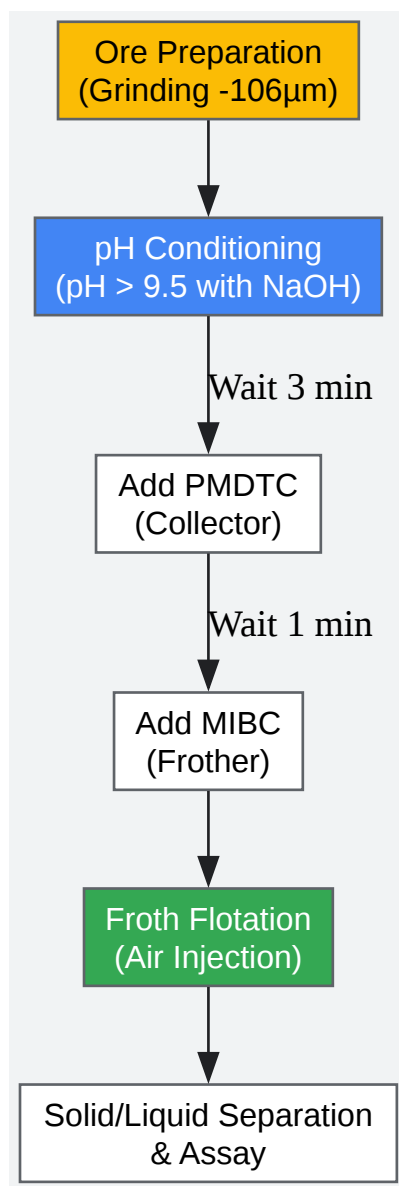
Parameter	Setting/Value	Notes
Particle Size	-106 +38 $\mu\text{m}$	Deslimed to remove ultrafines.
Pulp Density	10% solids	Standard for micro-flotation.
Conditioning pH	9.5 - 10.5	CRITICAL. Use CaO or NaOH.
Dosage Range	$2 \times 10^{-5}$ to $1 \times 10^{-4}$ M	PMDTC is a strong collector.
Conditioning Time	5 minutes	Allow for chemisorption.
Frother	MIBC (15 ppm)	Methyl Isobutyl Carbinol.

Workflow:

- Grinding: Wet grind mineral samples. Immediately transfer to cell to minimize surface oxidation.
- pH Adjustment: Adjust pulp pH to 10.0 using NaOH. Do not use acid to lower pH once PMDTC is added.
- Collector Addition: Add PMDTC solution. Condition for 3 mins.
- Frother Addition: Add MIBC. Condition for 1 min.

- Aeration: Introduce air (flow rate 4 L/min for Denver cell).
- Collection: Scrape froth for 3 minutes.
- Analysis: Filter, dry, and weigh concentrates and tails. Calculate Recovery (R%).

DOT Diagram: Experimental Workflow



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Caption: Figure 2. Step-by-step micro-flotation workflow ensuring alkaline stability.

## Expected Results & Data Analysis

PMDTC typically exhibits a "peak" recovery window that is narrower than xanthates, offering higher selectivity.

Table 1: Comparative Recovery Data (Simulated Typical Values)

pH Value	Reagent	Galena Recovery (%)	Pyrite Recovery (%)	Selectivity Index (Pb/Fe)
6.0	PMDTC	<10% (Decomposed)	<5%	N/A
8.0	PMDTC	65%	15%	4.3
10.0	PMDTC	92%	12%	7.6
10.0	PEX (Xanthate)	95%	45%	2.1
12.0	PMDTC	88%	8%	11.0

Interpretation:

- At pH 10.0: PMDTC achieves high Galena recovery with significantly lower Pyrite entrainment compared to Ethyl Xanthate (PEX).
- Selectivity Mechanism: The N-methyl group is less hydrophobic than the ethyl group of PEX, preventing the flotation of the marginally hydrophobic pyrite, while the strong S-Pb bond ensures Galena floats.

## Safety & Handling (Mandatory)

- Toxicity: PMDTC is a precursor to MITC (a severe irritant/lachrymator).
- Incompatibility: NEVER mix with acids or oxidizers.
- Disposal: Treat waste streams with alkaline hypochlorite (bleach) to oxidize the dithiocarbamate to sulfate/amine before disposal. Do not discharge directly into acidic tailings ponds.

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